molecular formula C19H20N2OS B12615832 2-(4-Methylanilino)-5-(3-phenylpropyl)-1,3-thiazol-4(5H)-one CAS No. 919364-97-9

2-(4-Methylanilino)-5-(3-phenylpropyl)-1,3-thiazol-4(5H)-one

Cat. No.: B12615832
CAS No.: 919364-97-9
M. Wt: 324.4 g/mol
InChI Key: YUMNDDBDZVYWND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylanilino)-5-(3-phenylpropyl)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylanilino)-5-(3-phenylpropyl)-1,3-thiazol-4(5H)-one typically involves the reaction of 4-methylaniline with a suitable thiazole precursor under controlled conditions. Common reagents used in the synthesis include thionyl chloride, phosphorus pentachloride, and various solvents such as dichloromethane or ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often requires optimization of reaction parameters, including temperature, pressure, and reaction time, to achieve the best results.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylanilino)-5-(3-phenylpropyl)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.

    Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(4-Methylanilino)-5-(3-phenylpropyl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler thiazole derivative with similar chemical properties.

    4-Methylthiazole: Another thiazole compound with a methyl group at the 4-position.

    Phenylthiazole: A thiazole derivative with a phenyl group attached to the ring.

Uniqueness

2-(4-Methylanilino)-5-(3-phenylpropyl)-1,3-thiazol-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of aniline and phenylpropyl groups with the thiazole ring makes it a versatile compound for various applications.

Properties

CAS No.

919364-97-9

Molecular Formula

C19H20N2OS

Molecular Weight

324.4 g/mol

IUPAC Name

2-(4-methylphenyl)imino-5-(3-phenylpropyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H20N2OS/c1-14-10-12-16(13-11-14)20-19-21-18(22)17(23-19)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,10-13,17H,5,8-9H2,1H3,(H,20,21,22)

InChI Key

YUMNDDBDZVYWND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(S2)CCCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.